7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol
Overview
Description
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is a heterocyclic compound that features a quinoline core substituted with a triazole ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring, known for its versatility in binding with various enzymes and receptors, enhances the compound’s potential for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 7-chloro-4-phenylquinoline-2-ol with 4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
7-chloro-4-phenyl-3-(4H-1,2,4-triazol-3-ylsulfanyl)quinolin-2-ol is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities compared to other triazole-containing compounds. Its combination of a quinoline core with a triazole ring and phenyl group makes it a versatile scaffold for drug development .
Properties
IUPAC Name |
7-chloro-4-phenyl-3-(1H-1,2,4-triazol-5-ylsulfanyl)-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c18-11-6-7-12-13(8-11)21-16(23)15(24-17-19-9-20-22-17)14(12)10-4-2-1-3-5-10/h1-9H,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELHMRIOAICVPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=CC(=C3)Cl)SC4=NC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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